2-amino-N-[3-(dimethylamino)propyl]benzamide

Amine Oxidase Inhibition Enzymology Drug Discovery

This N‑aminoalkylbenzamide is a selective nanomolar inhibitor of SSAO/VAP‑1 (IC50=130 nM) with minimal off‑target amine oxidase activity, making it an essential chemical probe for enzymatic studies. Its primary amine and benzamide functionalities serve as versatile synthetic handles for SAR optimization. Procure as a high‑purity research building block for inflammation, metabolic, or neuropsychiatric drug discovery programs.

Molecular Formula C12H19N3O
Molecular Weight 221.3
CAS No. 1943-20-0
Cat. No. B6238784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[3-(dimethylamino)propyl]benzamide
CAS1943-20-0
Molecular FormulaC12H19N3O
Molecular Weight221.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 1943-20-0): Core Chemical Identity and Research Utility for Procurement


2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 1943-20-0) is a synthetic benzamide derivative with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol [1]. It features a primary amine and a dimethylaminopropyl side chain, classifying it as an N-aminoalkylbenzamide. This structure confers distinct physicochemical properties, including predicted pKa values for the tertiary amine and aromatic amine groups, and a moderate predicted LogP (0.64) [2][3]. As a member of the substituted benzamide class, it serves as a valuable building block in medicinal chemistry for synthesizing more complex pharmacologically active molecules [1].

Why 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 1943-20-0) Cannot Be Replaced by Unsubstituted or Close Benzamide Analogs


Substitution within the benzamide class is highly sensitive to specific structural modifications. The presence and position of the amino group and the length of the N-alkyl chain directly impact fundamental properties like basicity (pKa) and lipophilicity (log P), which in turn govern biological target engagement and pharmacokinetic behavior [1]. For instance, studies on N-aminoalkylbenzamides show that pKa values can range dramatically from ~7.5 to 10.3 depending on the side-chain length, due to field effects [2]. Therefore, an unsubstituted benzamide or one with a different alkylamino chain will not replicate the specific ionization state, hydrogen-bonding capacity, and binding profile of 2-amino-N-[3-(dimethylamino)propyl]benzamide. The quantitative evidence below demonstrates that this compound occupies a unique activity space, particularly in its selective inhibition of amine oxidases, which is not a general feature of the benzamide class.

Product-Specific Quantitative Evidence Guide for 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 1943-20-0)


Selective Inhibition of Membrane Primary Amine Oxidase (SSAO/VAP-1)

2-Amino-N-[3-(dimethylamino)propyl]benzamide exhibits a potent inhibitory effect on Membrane Primary Amine Oxidase (also known as SSAO or VAP-1) with an IC50 of 130 nM [1]. This activity is significantly more potent than its inhibition of other amine oxidases. In comparison, a known selective SSAO inhibitor, LJP 1207 (N'-(2-phenyl-allyl)-hydrazine hydrochloride), has a reported IC50 of 17 nM for human SSAO [2]. This demonstrates that the compound possesses a favorable selectivity window for SSAO over other amine oxidases, a feature not commonly observed across the broader benzamide class.

Amine Oxidase Inhibition Enzymology Drug Discovery

Negligible Inhibition of Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B)

In contrast to its activity against SSAO, 2-amino-N-[3-(dimethylamino)propyl]benzamide demonstrates extremely weak inhibition of Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B). The compound exhibits an IC50 of 1.00E+6 nM (1 mM) for inhibition of putrescine binding to porcine kidney diamine oxidase [1]. For MAO-B, the IC50 is reported as >1.00E+6 nM [2]. This is in stark contrast to potent benzamide-derived MAO-B inhibitors, such as compound 5 (3,4-dichloro-N-(1H-indol-5-yl)benzamide), which displays an IC50 of 42 nM [3].

Amine Oxidase Selectivity Off-Target Activity Biochemical Assay

Unique Physicochemical Signature: Predicted pKa and Lipophilicity (LogP) Profile

The compound's predicted physicochemical properties place it in a distinct space compared to other N-aminoalkylbenzamides. The predicted acid pKa is 15.41, and the predicted LogP (ACD/LogP) is 0.64 [1][2]. A foundational study on N-aminoalkylbenzamides established that pKa values can range from ~7.5 for one-carbon side-chain derivatives to ~10.3 for N-aminobutyl derivatives [3]. The higher predicted pKa for 2-amino-N-[3-(dimethylamino)propyl]benzamide is consistent with the electronic effects of its propyl chain and tertiary amine, but the combination of this basicity with a low predicted LogP of 0.64 is a specific feature.

Physicochemical Properties Drug-Likeness ADME

Target Application Scenarios for 2-Amino-N-[3-(dimethylamino)propyl]benzamide (CAS 1943-20-0) Based on Differentiated Evidence


Chemical Probe for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Enzymology

Leveraging its selective nanomolar inhibition of Membrane Primary Amine Oxidase (SSAO/VAP-1) (IC50 = 130 nM) [1], this compound is well-suited for use as a chemical probe in enzymatic assays. Its negligible activity against DAO and MAO-B (IC50 > 1 mM) [1] allows for experiments designed to isolate the role of SSAO in complex biological systems without confounding inhibition from related amine oxidases.

Precursor for Synthesis of SSAO-Targeted Therapeutics

The 2-amino-N-[3-(dimethylamino)propyl]benzamide core, with its established SSAO activity and a distinct predicted pKa/logP profile [2], serves as a validated starting point for medicinal chemistry programs. The primary amine and benzamide functionalities offer multiple synthetic handles for further derivatization, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties for inflammation, metabolic disease, or neuropsychiatric indications.

Building Block for Complex Benzamide Libraries

As a well-characterized member of the N-aminoalkylbenzamide class [3], this compound is an ideal building block for creating diverse chemical libraries. Its unique combination of a high predicted pKa (~15.4) and moderate predicted LogP (0.64) [2] imparts a distinct physicochemical signature that can be used to explore new regions of chemical space, differentiate library compounds, and study the relationship between basicity, lipophilicity, and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-[3-(dimethylamino)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.